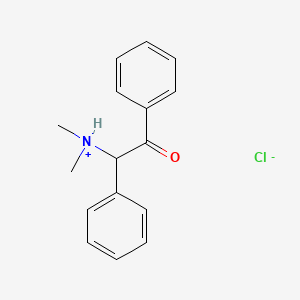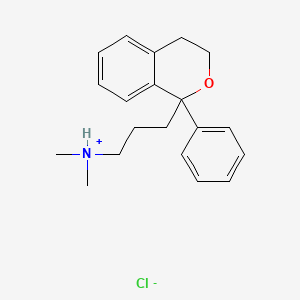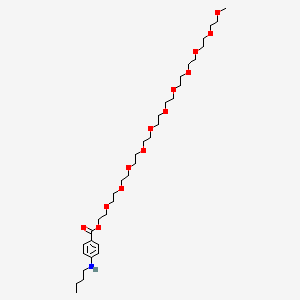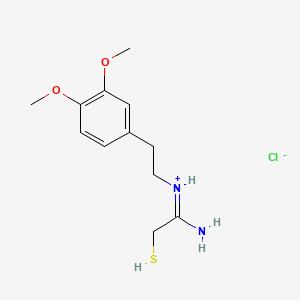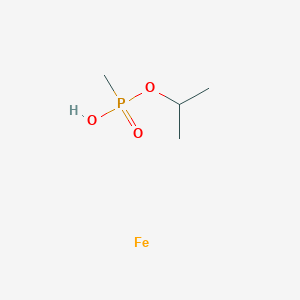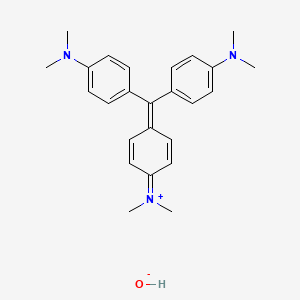
(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide is a complex organic compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its ability to undergo multiple types of chemical reactions and its interaction with different molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide typically involves a multi-step process. The initial step often includes the reaction of dimethylamine with a suitable aromatic aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent quaternization to yield the final product. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring a high-quality product.
化学反応の分析
Types of Reactions
(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
科学的研究の応用
(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug development due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in studying cellular mechanisms.
類似化合物との比較
Similar Compounds
4-Bromophenethyl alcohol: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-(2-(Dimethylamino)ethoxy)ethanol: Utilized in the manufacture of surfactants and as a corrosion inhibitor.
Uniqueness
What sets (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide apart from similar compounds is its vibrant color and ability to undergo a wide range of chemical reactions. Its unique structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
35919-71-2 |
|---|---|
分子式 |
C25H31N3O |
分子量 |
389.5 g/mol |
IUPAC名 |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C25H30N3.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H2/q+1;/p-1 |
InChIキー |
DTZKQLMCGDSBNI-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
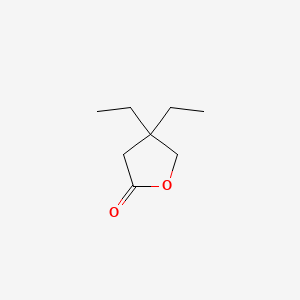
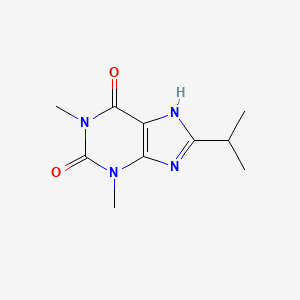

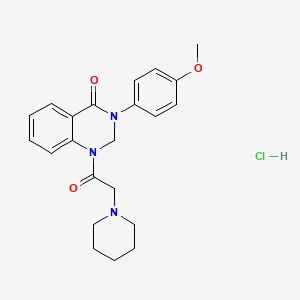
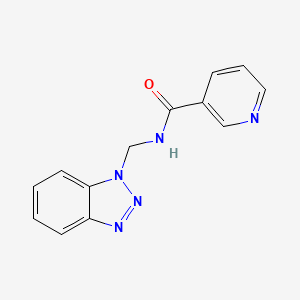
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
